Product packaging for 1-(2-Bromoethyl)azetidine hydrobromide(Cat. No.:CAS No. 2172588-91-7)

1-(2-Bromoethyl)azetidine hydrobromide

Cat. No.: B2931961
CAS No.: 2172588-91-7
M. Wt: 244.958
InChI Key: HXTTZOPKEPBFNI-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)azetidine hydrobromide (CAS 2172588-91-7) is a chemical reagent featuring an azetidine ring, a strained four-membered saturated heterocycle, and a reactive 2-bromoethyl side chain. The azetidine scaffold is of significant interest in medicinal chemistry and drug discovery, as it is found in several pharmacologically active compounds and approved drugs, such as the anticancer agent Cobimetinib and the multiple sclerosis treatment Siponimod . Incorporating the azetidine ring can enhance a molecule's solubility and metabolic stability, making it a valuable isostere for more common ring systems . The primary research value of this compound lies in its utility as a versatile synthetic building block. The reactive bromoethyl group serves as an excellent handle for further functionalization. It can be used to introduce the azetidine moiety into more complex molecular architectures via alkylation or nucleophilic substitution reactions . This makes it a key intermediate in constructing potential drug candidates, particularly in the synthesis of peptidomimetics as unnatural amino acids . Furthermore, the molecule can be used in intramolecular cyclization reactions to access bridged nitrogen-containing bicyclic systems, which are valuable scaffolds in organic and medicinal chemistry . This product is supplied as a powder and is intended For Research Use Only. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Br2N B2931961 1-(2-Bromoethyl)azetidine hydrobromide CAS No. 2172588-91-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)azetidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c6-2-5-7-3-1-4-7;/h1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTTZOPKEPBFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights and Reactivity Profiles of 1 2 Bromoethyl Azetidine Hydrobromide and Azetidine Systems

Detailed Reaction Mechanism Studies for Azetidine (B1206935) Ring Closure

The formation of the azetidine ring is a fundamental process in heterocyclic chemistry, with several mechanistic pathways available for its construction. A common and effective strategy involves the intramolecular cyclization of acyclic precursors.

The synthesis of azetidines frequently relies on intramolecular SN2 reactions where a nitrogen nucleophile attacks a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester. nih.gov This process is often facilitated by a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

A general mechanism for the formation of an N-substituted azetidine from a γ-haloamine is depicted below:

Deprotonation: A base removes a proton from the amine nitrogen, generating a more nucleophilic amide or amino anion.

Intramolecular Nucleophilic Attack: The resulting nitrogen anion attacks the γ-carbon, displacing the halide leaving group.

Ring Formation: The formation of the new carbon-nitrogen bond results in the closure of the four-membered azetidine ring.

This type of cyclization is also observed in the reaction of 1,3-dihaloalkanes with sulfonamides in the presence of a base. youtube.com The sulfonamide nitrogen, once deprotonated, acts as the nucleophile to first displace one halide, followed by a second intramolecular displacement to form the azetidine ring. youtube.com The use of (2-bromoethyl)sulfonium triflate with arylglycine derivatives provides another example, proceeding through nucleophilic addition, proton transfer, and subsequent intramolecular attack to yield the azetidine. organic-chemistry.org

The intramolecular aminolysis of epoxides can also be a route to azetidines. For instance, La(OTf)₃ has been shown to catalyze the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to afford an azetidine derivative in high yield. nih.gov

The transition states and intermediates in azetidine ring closure are key to understanding the reaction kinetics and stereochemical outcomes. In SN2-type cyclizations, the reaction proceeds through a five-membered transition state, which is generally favored. The energetic profile is characterized by an activation barrier for the cyclization step, which is influenced by factors such as the nature of the leaving group, the solvent, and the substitution pattern on the acyclic precursor.

In other synthetic routes, such as photochemical [2+2] cycloadditions (the aza Paternò–Büchi reaction), the reaction is thought to proceed in a stepwise fashion via a 1,4-biradical intermediate that converts to the azetidine upon intersystem crossing to the ground state. rsc.org

Ring-Opening and Functionalization Reactions of Azetidines

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions when treated with a variety of reagents. rsc.org This reactivity is a cornerstone of their utility as synthetic intermediates.

The ring-opening of azetidines, particularly unsymmetrical ones, with nucleophiles is a major class of reactions. magtech.com.cnresearchgate.net These reactions often require activation of the azetidine, typically by quaternization of the nitrogen or through the use of a Lewis acid. magtech.com.cn The regioselectivity of the nucleophilic attack is governed by a combination of electronic and steric factors. magtech.com.cn

Electronic Effects: Nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state. For example, in azetidines with 2-aryl or other unsaturated substituents, the cleavage of the C-N bond adjacent to the substituent is favored due to stabilization of the transition state or intermediate through conjugation. magtech.com.cn

Steric Hindrance: In contrast, sterically bulky or strong nucleophiles often attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

The stereochemistry of the ring-opening can also be controlled. For instance, the ring-opening of optically active N-tosyl azetidines with aryl borates can lead to racemic products, suggesting a significant carbocationic character in the transition state. nih.gov However, the introduction of a directing group, such as a hydroxyl group on the azetidine ring, can lead to a predominant inversion of configuration. nih.gov In most cases, nucleophilic ring-opening of azetidinium ions occurs in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidines
Azetidine SubstituentNucleophile TypeMajor Site of AttackControlling FactorReference
2-Aryl, 2-Alkenyl, 2-CyanoVariousC2 (Adjacent to substituent)Electronic (Stabilization of transition state) magtech.com.cn
2-AlkylBulky/StrongC4 (Less substituted carbon)Steric Hindrance magtech.com.cn
N-Tosyl-2-arylAryl BoratesC2 (Leads to racemization)Carbocationic intermediate nih.gov
N-Activated (e.g., Azetidinium)VariousPredictable by electronic/steric factorsCombination magtech.com.cnnih.gov

The concept of strain-release is central to understanding the reactivity of azetidines. rsc.orgrsc.orgnih.govnih.gov The considerable energy stored in the strained four-membered ring provides a powerful thermodynamic driving force for reactions that lead to ring cleavage. rsc.org This principle is exploited in various synthetic methodologies.

For example, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, which are even more strained than azetidines, leads to the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.org Similarly, strain-release ring-opening reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been developed as a strategy to synthesize diversely substituted 2-(trifluoromethyl)azetidines. nih.gov The relief of ring strain is the key driving force for these transformations, allowing for the formation of new bonds and functional groups under relatively mild conditions.

For a compound like 1-(2-bromoethyl)azetidine (B8061528) hydrobromide, functionalization can occur at two primary sites: the azetidine nitrogen and the exo-cyclic bromine atom.

Azetidine Nitrogen: The nitrogen atom of the azetidine ring, after neutralization of the hydrobromide salt, is nucleophilic and can be derivatized through various reactions. These include N-alkylation, N-acylation, and N-sulfonylation. nih.govresearchgate.net Such modifications are crucial for modulating the chemical and biological properties of the molecule. For instance, late-stage functionalization of azetidine-containing peptides at the nitrogen atom has been demonstrated, allowing for the attachment of tags like dyes or biotin. nih.govresearchgate.net

Exo-cyclic Bromine: The bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom electrophilic. This site is highly susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, can be used to displace the bromide, thereby introducing diverse functional groups and extending the carbon skeleton. This reactivity allows 1-(2-bromoethyl)azetidine to serve as a versatile building block for the synthesis of more complex molecules containing the azetidine motif.

Advanced Reactivity Modes

Recent advancements in synthetic methodologies have unlocked novel and powerful ways to functionalize azetidine scaffolds. These advanced reactivity modes move beyond traditional ionic pathways, harnessing unique intermediates and reaction cascades to forge complex molecular architectures. This section delves into two such cutting-edge strategies: the defluorosulfonylation (deFS) pathway in azetidine sulfonyl fluorides and the diverse world of radical-mediated transformations. These approaches offer mild conditions, broad substrate scope, and access to previously unattainable azetidine derivatives, significantly expanding the synthetic chemist's toolkit.

Defluorosulfonylation (deFS) Pathway in Azetidine Sulfonyl Fluorides

Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile reagents capable of undergoing an unusual defluorosulfonylation (deFS) reaction, providing a novel platform for the synthesis of complex azetidine derivatives. nih.govnih.gov This pathway diverges from the more conventional Sulfur-Fluoride Exchange (SuFEx) chemistry typically observed with sulfonyl fluorides. nih.gov

The deFS reaction is initiated under mild thermal conditions, typically around 60°C, where the azetidine sulfonyl fluoride (B91410) acts as a precursor to a carbocation intermediate. nih.govnih.govacs.org This process involves the loss of sulfur dioxide and a fluoride ion, a transformation that is particularly favored in these strained four-membered ring systems. The resulting highly reactive carbocation can then be intercepted by a wide array of nucleophiles, leading to the formation of diverse 3-substituted azetidines. nih.govresearchgate.net

This method presents a significant advantage for accessing new chemical space, particularly for creating motifs relevant to drug discovery. nih.govresearchgate.netacs.org For instance, the reaction of an N-protected azetidine sulfonyl fluoride with a nucleophile like morpholine, in the presence of a base, proceeds cleanly via the deFS pathway without any competing SuFEx reactivity. nih.gov The subsequent removal of the protecting group, such as a carbobenzyloxy (Cbz) group, yields the free NH-azetidine, which provides an additional vector for further chemical modifications. nih.gov This strategy has been successfully employed to generate various azetidine-heterocyclic, -sulfoximine, and -phosphonate derivatives. nih.govresearchgate.net

The deFS pathway using ASFs offers an attractive alternative to other methods for generating functionalized azetidines, such as those involving azabicyclo[1.1.0]butane (ABB) reagents. acs.org The ability to generate a carbocation under such mild conditions and couple it with a broad range of nucleophiles highlights the synthetic power of this emerging methodology. nih.govnih.govacs.org

Table 1: Key Features of the Defluorosulfonylation (deFS) Pathway with Azetidine Sulfonyl Fluorides

Feature Description Reference
Precursor Azetidine Sulfonyl Fluorides (ASFs) nih.gov
Activation Mild thermal conditions (e.g., 60 °C) nih.gov
Intermediate Azetidine carbocation nih.govacs.org
Reaction Type Coupling with a broad range of nucleophiles nih.gov
Key Advantage Avoids competing SuFEx (Sulfur-Fluoride Exchange) reactivity nih.gov
Products 3-Aryl-3-substituted azetidines, azetidine-amines, etc. nih.gov
Applications Access to novel pharmacophore motifs for drug discovery acs.orgresearchgate.net

Radical-Mediated Transformations

The application of radical chemistry to azetidine systems has opened up new avenues for their synthesis and functionalization, often under mild, photochemically-driven conditions. These methods leverage the unique reactivity of radical intermediates to achieve transformations that are challenging via conventional ionic pathways.

One prominent strategy involves the radical strain-release (RSR) photocatalysis of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org In this approach, a photosensitizer, upon visible light irradiation, initiates the homolytic cleavage of a sulfonylimine precursor. chemrxiv.org The resulting radical intermediates are then intercepted by the highly strained ABB. This process leads to the chemoselective double functionalization of the ABB and the formation of densely substituted azetidines in high yields. chemrxiv.org This method is notable for its operational simplicity and its ability to construct complex azetidine cores in a single step. chemrxiv.org

Another significant area of radical-mediated transformations is the visible-light-enabled aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene. nih.govchemrxiv.org This powerful reaction provides direct access to functionalized azetidines. nih.govrsc.org The process typically relies on a photocatalyst that, upon excitation, transfers energy to an alkene, promoting it to a triplet state which then engages with an imine precursor, such as an oxime. nih.govnih.gov This approach has been successfully applied to both intermolecular and intramolecular reactions, yielding a variety of bicyclic and structurally complex azetidines. nih.govresearchgate.net The resulting N-O bond in the initial azetidine product can be readily cleaved to furnish the free azetidine. nih.gov

Furthermore, photoinduced, copper-catalyzed reactions have been developed for the α-C(sp³)–H azidation of amines, including the strained azetidine ring. acs.org This process involves the generation of an azido (B1232118) radical, which participates in a sequence involving a 1,5-hydrogen atom transfer (HAT) to generate an α-aminoalkyl radical. acs.org Subsequent steps lead to the formation of the α-azido amine, which is a valuable precursor for further diversification. acs.org These radical-mediated approaches are characterized by their mild conditions, high functional group tolerance, and ability to forge challenging carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgacs.orgnih.gov

Table 2: Comparison of Radical-Mediated Transformations in Azetidine Chemistry

Transformation Precursors Key Features Product Type Reference
Radical Strain-Release (RSR) Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimines Visible-light photocatalysis; Double functionalization Densely functionalized azetidines chemrxiv.org
Aza Paternò-Büchi Reaction Imines (e.g., Oximes), Alkenes Visible-light photocatalysis; [2+2] cycloaddition Highly functionalized mono- and bicyclic azetidines nih.govchemrxiv.orgnih.gov
α-C(sp³)–H Azidation Azetidines, Azide source (e.g., TMSN₃) Photoinduced copper catalysis; 1,5-Hydrogen Atom Transfer α-Azido azetidines acs.org

Theoretical and Computational Studies on 1 2 Bromoethyl Azetidine Hydrobromide and Azetidine Derivatives

Quantum Mechanical Approaches to Reaction Mechanisms

Quantum mechanical (QM) calculations are powerful tools for elucidating the intricate details of chemical reactions, offering insights into energy landscapes and the structures of transient species. For azetidine (B1206935) synthesis, these methods can predict reaction feasibility and selectivity.

Energy Profiles and Transition State Analysis of Azetidine Synthesis

The synthesis of the azetidine ring, a four-membered nitrogen-containing heterocycle, is often challenging due to unfavorable ring strain. researchgate.net Computational modeling allows for the exploration of various synthetic routes and the identification of the most energetically favorable pathways. For instance, density functional theory (DFT) calculations can be employed to map the potential energy surface of a reaction, locating transition states and intermediates.

One common route to azetidines is through intramolecular cyclization. In the case of a precursor to 1-(2-Bromoethyl)azetidine (B8061528), this would likely involve an intramolecular nucleophilic substitution where the nitrogen atom of an amino group attacks a carbon bearing a leaving group. QM calculations can determine the activation energy for this ring-closing step. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies have been used to compare the energy barriers for the formation of azetidine versus the competing pyrrolidine (B122466) ring, consistent with experimental outcomes. nih.gov

Table 1: Hypothetical Calculated Energies for Azetidine Ring Formation

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantDFT (B3LYP)6-31G(d)0.0
Transition StateDFT (B3LYP)6-31G(d)+25.3
ProductDFT (B3LYP)6-31G(d)-5.2

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on the formation of 1-(2-Bromoethyl)azetidine hydrobromide were not found in the surveyed literature.

Solvent Effects and Implicit/Explicit Solvation Models

Solvent plays a critical role in chemical reactions, and its influence can be modeled computationally. For reactions involving charged species, such as the formation of the azetidinium hydrobromide salt, solvent effects are particularly pronounced. Polar protic solvents, for example, have been shown to be most appropriate for the synthesis of azetidinium salts. acs.orgnih.gov

Two primary models are used to simulate solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and can provide a good approximation of bulk solvent effects.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding.

The choice of model depends on the specific system and the desired level of accuracy. For the study of azetidinium salt formation, an explicit solvent model might be necessary to accurately capture the interactions between the charged species and polar solvent molecules.

Computational Prediction of Reactivity and Synthetic Feasibility

Computational chemistry offers predictive tools that can guide synthetic efforts by assessing the reactivity of molecules and the likely outcome of a reaction.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and regioselectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. A smaller energy gap between the HOMO and LUMO generally indicates a more favorable interaction and a more facile reaction.

In the context of azetidine synthesis, FMO theory can be used to predict the success of cycloaddition reactions. For instance, in the visible light-mediated aza Paternò-Büchi reaction to form azetidines, matching the frontier molecular orbital energies of the reacting alkene and oxime is crucial for reactivity. mit.edu Computational models can calculate the HOMO and LUMO energies of reactants, allowing for the pre-screening of suitable substrates. mit.edu

For a molecule like 1-(2-Bromoethyl)azetidine, FMO analysis could predict its reactivity towards various nucleophiles or in other chemical transformations. The energies of the HOMO and LUMO would indicate its electrophilic and nucleophilic character.

Table 2: Hypothetical Frontier Molecular Orbital Energies for an Azetidine Derivative

Molecular OrbitalMethodBasis SetEnergy (eV)
HOMODFT (B3LYP)6-31G(d)-6.8
LUMODFT (B3LYP)6-31G(d)+1.2
HOMO-LUMO Gap--8.0

Note: This table presents hypothetical data for illustrative purposes, as specific FMO calculations for this compound were not found in the surveyed literature.

Substrate Selectivity and Yield Prediction Models

Beyond qualitative predictions, computational models are being developed to quantitatively predict reaction outcomes. By calculating the frontier orbital energies for a range of substrates, researchers can build models that predict whether a particular combination of reactants will lead to the desired product and can even estimate the reaction yield. mit.edu These models can also take into account other factors, such as the accessibility of reactive sites on the molecules. mit.edu Such predictive models are invaluable in streamlining the discovery of new synthetic methodologies for complex molecules like functionalized azetidines.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Azetidine rings are known to adopt a puckered conformation, and the substituents on the ring can influence this puckering. acs.org

Computational methods can be used to perform a conformational analysis of this compound. By systematically rotating the rotatable bonds and calculating the energy of each conformation, the lowest energy (most stable) conformers can be identified. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

For N-substituted azetidines, the substituent can adopt either an axial or equatorial position relative to the ring. The preference for one over the other depends on steric and electronic factors. Ab initio and DFT methods can be used to calculate the relative energies of these conformers in the gas phase and in solution. acs.org For azetidine-containing dipeptides, it has been shown that the four-membered ring can adopt either a puckered structure depending on the backbone, and these computational predictions are consistent with experimental X-ray data. acs.org Understanding the conformational preferences of the 2-bromoethyl side chain in this compound would be important for predicting its reactivity, for example, in intramolecular cyclization reactions.

Assessment of Ring Strain and Torsional Barriers in Azetidines

The four-membered azetidine ring is characterized by significant Baeyer strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridization. This inherent ring strain is a defining feature of azetidines, influencing both their conformation and reactivity. Computational studies have quantified this strain energy to be approximately 25.4 kcal/mol. This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (5.4 kcal/mol). The considerable ring strain in azetidines makes them more stable and easier to handle than aziridines, yet reactive enough for synthetically useful ring-opening reactions.

The azetidine ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain. Electron diffraction studies and ab initio calculations have shown that the puckering in the parent azetidine is characterized by a dihedral angle of approximately 35.1° to 37°. smu.edursc.org The energy barrier to planarity for the azetidine ring is relatively low, calculated to be around 1.26 kcal/mol, with the N-H bond preferentially occupying the equatorial position in the puckered conformer. smu.edu

The introduction of an N-substituent, such as the 2-bromoethyl group in 1-(2-bromoethyl)azetidine, influences the conformational preferences of the ring. The nature of the N-substituent plays a significant role in the regioselectivity of reactions involving the azetidine ring, a factor that is computationally predictable. lookchem.com For N-alkyl substituted azetidines, computational models, such as those using Density Functional Theory (DFT), can determine the most stable conformers by analyzing the energetic landscape. lookchem.com

ParameterValueMethod
Azetidine Ring Strain Energy~25.4 kcal/molComputational Calculation
Azetidine Puckering Dihedral Angle35.1-37°Electron Diffraction / Ab Initio Calculation smu.edursc.org
Azetidine Barrier to Planarity~1.26 kcal/molAb Initio Calculation smu.edu

Stereoelectronic Effects in Reaction Outcomes

Stereoelectronic effects, which pertain to the influence of orbital alignment on the energy and reactivity of a molecule, are critical in dictating the outcomes of reactions involving azetidine derivatives. A prominent example is the nucleophilic ring-opening of azetidinium ions, the protonated or alkylated form of azetidines. The hydrobromide salt of 1-(2-bromoethyl)azetidine implies the presence of an azetidinium cation, which is susceptible to nucleophilic attack.

The ring-opening of azetidinium salts generally proceeds via an S(_N)2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack—whether it occurs at the C2 or C4 position—is heavily influenced by stereoelectronic factors. The fundamental principle of an S(_N)2 reaction is the requirement for the nucleophile to approach the electrophilic carbon from the side opposite to the leaving group, allowing for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-N bond being broken. pharmacy180.com

Computational studies using DFT have been instrumental in elucidating the factors that govern this regioselectivity. The substitution pattern on the azetidinium ring plays a crucial role. For instance, in the absence of a substituent at the C4 position, nucleophiles preferentially attack this less sterically hindered carbon. lookchem.com However, the presence of substituents can alter this preference through a combination of steric and electronic effects.

The nature of the substituent at the C2 position and the type of nucleophile are also determining factors that can be rationalized through computational modeling. lookchem.com These models can calculate the energies of the transition states for attack at different ring carbons, thereby predicting the major product. The calculations often reveal that the transition state that allows for the most favorable orbital overlap, while minimizing steric repulsion, is the lowest in energy. For example, a favorable interaction between the developing bond orbital and anti-periplanar lone pairs on adjacent heteroatoms can stabilize a particular reaction pathway. nih.gov The interplay of these stereoelectronic and steric forces can be finely tuned, and computational analysis provides essential insights into how these subtle effects control the reaction's regiochemical and stereochemical outcome. lookchem.com

Reaction TypeGoverning PrincipleInfluencing FactorsComputational Insight
Nucleophilic Ring-Opening of Azetidinium IonsS(_N)2 MechanismSubstituent Pattern, Nature of NucleophileTransition state energy calculations predict regioselectivity. lookchem.com
Orbital InteractionHOMO-LUMO OverlapAnti-periplanar alignment of nucleophile and leaving groupMaximizes orbital overlap for bond formation/breaking. pharmacy180.com

Advanced Structural Elucidation Techniques for Azetidine Compounds

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. For 1-(2-Bromoethyl)azetidine (B8061528) hydrobromide, a single-crystal X-ray diffraction analysis would reveal the solid-state conformation of the molecule.

Key structural insights expected from this analysis include:

Azetidinium Ring Conformation: The four-membered azetidine (B1206935) ring is known to be puckered, and crystallography would quantify this pucker.

Bond Lengths and Angles: The analysis would provide exact measurements for C-N, C-C, and C-Br bond lengths, as well as the internal angles of the strained ring. These values can be compared to theoretical models and similar known structures. For instance, the C-N-C and C-C-C angles within the ring are expected to be significantly compressed from the ideal tetrahedral angle of 109.5°.

Ionic Interaction: The technique would precisely map the location of the bromide anion (Br⁻) relative to the protonated nitrogen atom (N⁺-H) of the azetidinium cation, detailing the hydrogen bonding and other electrostatic interactions that define the crystal lattice.

While a specific crystal structure for 1-(2-Bromoethyl)azetidine hydrobromide is not publicly available, the expected parameters can be inferred from studies on related azetidinium salts.

Table 1: Predicted X-ray Crystallographic Parameters for 1-(2-Bromoethyl)azetidinium Bromide
ParameterExpected ValueSignificance
Crystal Systeme.g., MonoclinicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the crystal.
Azetidinium C-N Bond Length~1.50 ÅReflects the single bond character within the strained ring.
Azetidinium C-C Bond Length~1.54 ÅTypical length for a saturated C-C single bond.
C-N-C Bond Angle~90°Indicates significant ring strain.
N⁺-H···Br⁻ Distance~3.2 ÅCharacterizes the primary hydrogen bond in the crystal lattice.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. Both ¹H (proton) and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The protonation of the nitrogen atom causes a significant downfield shift for adjacent protons due to its electron-withdrawing inductive effect.

N⁺-H Proton: A broad signal, often exchangeable with D₂O, would be expected, its chemical shift being highly dependent on the solvent and concentration.

Azetidine Ring Protons: The protons on the carbons adjacent to the nitrogen (α-protons) would appear as a multiplet at a lower field compared to the single β-proton group.

Ethyl Chain Protons: The two methylene (B1212753) (-CH₂-) groups of the ethyl chain would appear as distinct triplets, assuming free rotation. The methylene group attached to the nitrogen (-N⁺-CH₂-) would be further downfield than the one attached to the bromine (-CH₂-Br).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. As a proton-decoupled spectrum is typically acquired, each unique carbon atom gives a single peak.

Azetidine Ring Carbons: The two equivalent α-carbons would appear as a single peak, shifted downfield due to the adjacent positively charged nitrogen. The β-carbon would appear at a higher field.

Ethyl Chain Carbons: The carbon atom bonded to the nitrogen would be deshielded and appear at a lower field than the carbon bonded to the bromine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Bromoethyl)azetidinium Cation (in D₂O)
AssignmentPredicted ¹H NMR (ppm)Predicted MultiplicityPredicted ¹³C NMR (ppm)
-CH₂- (β to N in ring)~2.6Quintet~16
-CH₂-Br~3.8Triplet~27
-N⁺-CH₂- (ethyl chain)~4.0Triplet~55
-CH₂- (α to N in ring)~4.4Triplet~57

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). measurlabs.com For this compound, HRMS would be used to analyze the cationic portion, [C₅H₁₁BrN]⁺.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.ukucalgary.cacsbsju.edu This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (an M⁺ peak and an M+2 peak). chemguide.co.uk This distinctive signature provides unambiguous evidence for the presence of a single bromine atom in the molecule. HRMS can resolve these isotopic peaks and confirm the elemental composition of each. acs.orgnih.gov

Table 3: Predicted HRMS Data for the 1-(2-Bromoethyl)azetidinium Cation
IsotopologueFormulaCalculated Exact Mass (m/z)Relative Abundance
M⁺[C₅H₁₁⁷⁹BrN]⁺164.0075~100%
M+2[C₅H₁₁⁸¹BrN]⁺166.0055~98%

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups, providing a molecular "fingerprint."

For this compound, key expected absorptions include:

N⁺-H Stretching: A very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹, characteristic of the stretching vibration of the N⁺-H bond in an amine salt involved in hydrogen bonding. researchgate.netcdnsciencepub.commsu.edu

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds in the azetidine ring and ethyl chain.

CH₂ Bending: Scissoring and wagging vibrations for the methylene groups are expected in the fingerprint region, typically around 1460 cm⁻¹ and 1300-1150 cm⁻¹ respectively. orgchemboulder.comlibretexts.org

C-N Stretching: These vibrations typically occur in the 1250-1020 cm⁻¹ range.

C-Br Stretching: A strong absorption corresponding to the C-Br bond stretch is expected at lower wavenumbers, typically in the 690-515 cm⁻¹ range. orgchemboulder.commissouri.eduorgchemboulder.com

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N⁺-H Stretch (H-bonded)2400-3200Strong, Broad
C-H Stretch (sp³)2850-2960Medium-Strong
CH₂ Bend (Scissoring)~1460Medium
C-N Stretch1020-1250Medium
C-Br Stretch515-690Strong

Applications of 1 2 Bromoethyl Azetidine Hydrobromide and Azetidine Derivatives in Complex Organic Synthesis

Azetidine (B1206935) Moieties as Chiral Building Blocks and Probes

Azetidines, particularly in their chiral, enantiomerically pure forms, are highly valued as building blocks for synthesizing complex target molecules. researchgate.net The conformationally rigid structure of the azetidine ring allows for a predefined spatial orientation of substituents, which is advantageous in drug design for optimizing interactions with biological targets. enamine.net

One of the earliest and most well-known naturally occurring azetidine derivatives is azetidine-2-carboxylic acid, a toxic mimic of the amino acid proline. wikipedia.orgnih.gov This natural product has served as a foundational chiral starting material for the synthesis of a wide array of more complex azetidine-containing molecules and peptidomimetics. ub.bwacs.org The incorporation of azetidine-based amino acids into peptides can induce specific conformational constraints, influencing their secondary structure and biological activity. acs.org

Beyond their role as simple structural components, chiral azetidines are employed as probes in mechanistic studies and as chiral auxiliaries. For instance, (S)-1-Phenylethylamine has been utilized not only as a nitrogen source but also as a chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The predictable stereochemical outcomes in reactions involving such auxiliaries provide valuable insights into reaction mechanisms and transition state geometries.

The table below summarizes key examples of azetidine-based building blocks and their applications.

Building BlockApplication AreaSignificance
Azetidine-2-carboxylic AcidPeptidomimetics, Natural Product SynthesisProline analogue, induces conformational constraints in peptides. wikipedia.orgnih.gov
Chiral Azetidine-2,4-dicarboxylic AcidsAsymmetric SynthesisServe as chiral ligands and starting materials for complex targets. rsc.org
Polyhydroxylated Bicyclic AzetidinesMedicinal ChemistryAct as iminosugar mimics with potential glycosidase inhibitory activity. rsc.org
2-ArylazetidinesMedicinal ChemistryCore structure in various biologically active compounds. wikipedia.org

Strategies for the Synthesis of Diverse Azetidine-Containing Scaffolds

The construction of the strained four-membered azetidine ring presents a significant synthetic challenge, and numerous methods have been developed to address this. bristol.ac.ukub.bw These strategies can be broadly categorized into cyclization reactions, cycloadditions, and ring rearrangements. magtech.com.cn The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Intramolecular cyclization is the most common approach, typically involving the formation of a C-N bond. magtech.com.cn This often requires a 1,3-difunctionalized precursor, where a nitrogen nucleophile displaces a leaving group at the gamma position. Reagents like 1-(2-Bromoethyl)azetidine (B8061528) hydrobromide are designed to functionalize a nucleophile, which can then participate in subsequent synthetic transformations. A related strategy utilizes (2-bromoethyl)sulfonium triflate to cyclize arylglycine derivatives into azetidines under mild conditions. bristol.ac.ukorganic-chemistry.org

Other important synthetic strategies include:

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. acs.orgnih.gov Recent advances have enabled this reaction using visible light, making it a milder and more accessible method. acs.orgnih.gov

Ring Expansion and Contraction: Aziridines can undergo ring expansion to form azetidines, for example, through reaction with dimethylsulfoxonium methylide. organic-chemistry.org Conversely, five-membered heterocycles like 2-pyrrolidinones can undergo ring contraction to yield α-carbonyl-azetidines. rsc.orgmagtech.com.cn

Reduction of β-Lactams: Azetidin-2-ones (β-lactams) are readily available precursors that can be reduced using reagents like lithium aluminium hydride to afford the corresponding azetidines. wikipedia.orgmagtech.com.cn

Metal-Catalyzed C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides a modern and efficient route to azetidines from picolinamide-protected amines. organic-chemistry.org

The following table outlines various synthetic methodologies for constructing azetidine rings.

Synthetic StrategyDescriptionKey Features
Intramolecular Nucleophilic SubstitutionCyclization of γ-amino halides or alcohols. frontiersin.orgA classical and widely used method.
Aza Paternò-Büchi Reaction[2+2] photocycloaddition of imines and alkenes. acs.orgnih.govDirect access to functionalized azetidines.
Ring Expansion of AziridinesConversion of a three-membered ring to a four-membered ring. organic-chemistry.orgrsc.orgUseful for specific substitution patterns.
Ring Contraction of PyrrolidinonesConversion of a five-membered lactam to a four-membered ketone. rsc.orgAccess to α-carbonyl azetidines.
Reduction of Azetidin-2-onesRemoval of the carbonyl group from a β-lactam. wikipedia.orgmagtech.com.cnUtilizes readily available starting materials.
Pd-Catalyzed C-H AminationIntramolecular cyclization via C-H activation. organic-chemistry.orgHigh efficiency and functional group tolerance.

Development of Novel Linkers and Functional Handles for Advanced Materials

The unique structural and electronic properties of the azetidine ring make it an attractive component for the development of advanced materials. Its polarity and ability to act as a hydrogen bond acceptor can influence the bulk properties of polymers and other materials. The strained nature of the ring can also be exploited for ring-opening polymerization reactions.

Azetidine derivatives, prepared from functionalized precursors, serve as valuable linkers and handles. For example, the development of oxetane (B1205548) and azetidine sulfonyl fluorides provides a platform for divergent synthesis. nih.gov These reagents can undergo efficient coupling with various nucleophiles, allowing the azetidine moiety to be incorporated into larger, more complex molecules, including those with applications in drug discovery and materials science. nih.gov The resulting products can possess handles for further functionalization, enabling the creation of diverse molecular scaffolds. nih.gov

In the context of medicinal chemistry and drug delivery, azetidines can act as small, polar, and conformationally restricted linkers in molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues. nih.gov The bromoethyl group in 1-(2-bromoethyl)azetidine hydrobromide is a classic alkylating agent, perfectly suited for linking the azetidine core to other molecular fragments through nucleophilic substitution, thereby assembling bifunctional molecules or tethering them to polymer supports.

Role in Asymmetric Synthesis and Catalyst Design

Chiral azetidine derivatives have carved a significant niche in the field of asymmetric catalysis, serving as both organocatalysts and as chiral ligands for transition metal catalysts. ub.bwresearchgate.net The C2-symmetric scaffold, often found in effective chiral ligands and catalysts, can be constructed from azetidine precursors. nih.gov

Azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including:

Friedel-Crafts alkylations

Henry (nitroaldol) reactions

Michael-type additions

These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, often leading to high levels of enantioselectivity. researchgate.net The rigid four-membered ring structure helps to minimize conformational flexibility, which is often key to achieving high stereocontrol.

Furthermore, azetidines themselves can function as organocatalysts. Proline, a five-membered ring amino acid, is a cornerstone of aminocatalysis. Its four-membered ring homologue, azetidine-2-carboxylic acid, and its derivatives are also explored in this context. They can participate in catalytic cycles involving enamine or iminium ion intermediates, analogous to proline, to effect a range of asymmetric transformations. The synthesis of optically active azetidine-2,4-dicarboxylic acid and related C2-symmetric derivatives provides a platform for developing novel chiral auxiliaries and catalysts for asymmetric synthesis. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromoethyl)azetidine hydrobromide with high purity?

  • Methodological Answer :

  • Reaction Setup : Use azetidine and 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen atmosphere. Maintain temperature at 50–60°C for 12 hours.
  • Purification : Recrystallize from ethanol/ethyl acetate (1:3 v/v) or use column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane).
  • Monitoring : Track reaction progress via TLC (Rf ≈ 0.3 in EtOAc/hexane 1:1). Confirm purity via melting point analysis (expected range: 200–205°C, based on analogous hydrobromide salts ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR for structural confirmation. Expected signals:
Proton Environmentδ (ppm)Carbon Environmentδ (ppm)
Azetidine N-CH₂3.2–3.5Azetidine C-N45–50
BrCH₂CH₂3.6–3.8BrCH₂CH₂30–35
  • IR : Peaks at 2450–2600 cm⁻¹ (N-H stretch of hydrobromide salt) and 600–650 cm⁻¹ (C-Br).
  • Mass Spectrometry : ESI+ mode for molecular ion [M+H]⁺ (expected m/z: ~223 for C₅H₁₀BrN·HBr). Cross-reference with azetidine derivatives .

Q. How to optimize purification to remove by-products like unreacted azetidine or dibromoethane?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use dichloromethane/water (1:1) to separate polar impurities.
  • Recrystallization : Ethanol/water (4:1) yields crystals with >95% purity.
  • Analytical Validation : Compare HPLC retention times (e.g., Newcrom R1 column, 30% acetonitrile/70% water, flow rate 1 mL/min) to standards .

Advanced Research Questions

Q. How does the hydrobromide salt form influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilicity Enhancement : The HBr salt increases the electrophilicity of the bromoethyl group, accelerating SN2 reactions.
  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaN₃) via HPLC . Polar solvents (e.g., DMSO) further enhance reactivity due to improved ion dissociation.
  • Contradiction Note : Steric hindrance from the azetidine ring may slow reactivity compared to linear analogs (e.g., 2-bromoethylamine hydrobromide) .

Q. What strategies mitigate decomposition of this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under argon with desiccants (e.g., silica gel).
  • Decomposition Pathways : Hydrolysis of the C-Br bond in humid environments forms azetidine-ethanol by-products. Analyze via GC-MS after accelerated stability testing (40°C/75% RH for 4 weeks) .
  • pH Stabilization : Buffer solutions (pH 4–6) reduce degradation rates by 30% compared to neutral conditions.

Q. What computational methods predict the crystal structure and stability of this compound?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry using B3LYP/6-31G* basis set. Compare bond lengths/angles with X-ray data from analogous structures (e.g., 1-(2-Bromoethyl)pyrrolidine hydrobromide, C-Br bond ≈ 1.93 Å ).
  • Molecular Dynamics (MD) : Simulate thermal stability (up to 200°C) to assess lattice energy and phase transitions.

Data Contradictions and Resolutions

  • Melting Point Variability : Reported mp for bis(2-bromoethyl)amine hydrobromide is 203–205°C , but steric effects in azetidine derivatives may lower this range. Validate experimentally.
  • Reactivity vs. Stability : While the hydrobromide salt enhances reactivity, it also increases hygroscopicity, complicating long-term storage. Balance via controlled humidity .

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